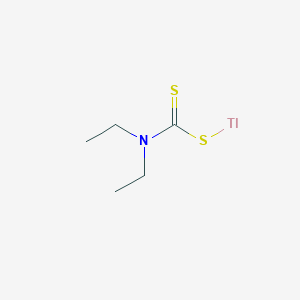
N,N-diethylcarbamodithioate; thallium(1+)
Description
N,N-diethylcarbamodithioate; thallium(1+) is a chemical compound with the CAS number 18756-72-4 . This compound is known for its unique properties and potential applications in various scientific fields. It is a coordination complex that involves thallium, a heavy metal, and a derivative of carbamic acid.
Propriétés
Numéro CAS |
18756-72-4 |
|---|---|
Formule moléculaire |
C5H10NS2Tl |
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
N,N-diethylcarbamodithioate;thallium(1+) |
InChI |
InChI=1S/C5H11NS2.Tl/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
DZDXQECBERXVDV-UHFFFAOYSA-M |
SMILES |
CCN(CC)C(=S)[S-].[Tl+] |
SMILES canonique |
CCN(CC)C(=S)[S-].[Tl+] |
Autres numéros CAS |
18756-72-4 |
Synonymes |
Diethyldithiocarbamic acid thallium(I) salt |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of carbamic acid, diethyldithio-, thallium complex typically involves the reaction of thallium salts with diethyldithiocarbamate. The reaction conditions often require a controlled environment to ensure the stability of the complex. Industrial production methods may involve the use of solvents and catalysts to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
N,N-diethylcarbamodithioate; thallium(1+) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N,N-diethylcarbamodithioate; thallium(1+) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of certain materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of carbamic acid, diethyldithio-, thallium complex involves its interaction with molecular targets through coordination bonds. The thallium ion plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparaison Avec Des Composés Similaires
N,N-diethylcarbamodithioate; thallium(1+) can be compared with other similar compounds, such as:
Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have different metal ions or organic groups attached.
Thallium complexes: These include other thallium coordination compounds with different ligands.
The uniqueness of carbamic acid, diethyldithio-, thallium complex lies in its specific combination of thallium and diethyldithiocarbamate, which imparts distinct chemical and physical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


